Product packaging for Dechloro Fenoxaprop P-Ethyl(Cat. No.:)

Dechloro Fenoxaprop P-Ethyl

Cat. No.: B1155590
M. Wt: 327.33
Attention: For research use only. Not for human or veterinary use.
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Description

Dechloro Fenoxaprop P-Ethyl is a chemical analog of the widely studied aryloxyphenoxypropionate herbicide, Fenoxaprop-P-ethyl . It is provided as a high-purity solid for research applications. This compound serves as a valuable tool for investigating the mechanisms of herbicide action and selectivity. Its primary research value lies in exploring the metabolic pathways of phenoxypropionate herbicides, particularly the role of specific detoxification enzymes such as glutathione-S-transferases (GSTs) . By studying its behavior compared to the chlorinated parent molecule, researchers can gain critical insights into the biochemical basis of herbicide resistance in weeds, including the mechanisms of absorption, translocation, and conjugation with glutathione or glucose . As a structural variant, it is also useful in environmental fate studies, helping to elucidate the breakdown pathways and ecological impact of this herbicide class. This product is strictly for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult relevant Safety Data Sheets and handle the material in accordance with all applicable local and national safety regulations.

Properties

Molecular Formula

C₁₈H₁₇NO₅

Molecular Weight

327.33

Synonyms

(R)-Ethyl 2-(4-(Benzo[d]oxazol-2-yloxy)phenoxy)propanoate

Origin of Product

United States

Mechanistic and Biochemical Studies of Fenoxaprop P Ethyl Action in Plants

Molecular Mechanism of Acetyl-CoA Carboxylase (ACCase) Inhibition

The primary mode of action for Fenoxaprop-P-ethyl (B1329639) is the inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase). herts.ac.ukijrpr.comchemicalwarehouse.comsinoagrochem.com.cn This enzyme catalyzes the first committed step in the de novo biosynthesis of fatty acids. ucanr.edufrontiersin.org In plants, Fenoxaprop-P-ethyl is rapidly hydrolyzed to its herbicidally active acid form, fenoxaprop (B166891) acid. ijrpr.comsinoagrochem.com.cn The inhibition of ACCase disrupts the production of malonyl-CoA, a crucial building block for fatty acid chains, thereby halting lipid synthesis. frontiersin.orgresearchgate.netusda.gov This inhibitory action is particularly effective against the homomeric form of ACCase found in the plastids of most grass species (Poaceae), which accounts for the herbicide's selectivity. scielo.br Dicotyledonous plants and some grasses are tolerant because their ACCase enzyme is less sensitive to the herbicide. ucanr.edustackexchange.com

Target Enzyme Kinetics and Binding Affinities

Studies on the kinetics of ACCase inhibition by aryloxyphenoxypropionic acid herbicides like fenoxaprop have shown them to be potent, reversible, and noncompetitive inhibitors with respect to the substrate acetyl-CoA. cambridge.org This indicates that the herbicide does not bind to the same active site as acetyl-CoA but rather to a different site on the enzyme, altering its conformation and reducing its catalytic efficiency. researchgate.net The inhibitory concentration (I₅₀) values, which represent the concentration of the herbicide required to inhibit 50% of the enzyme's activity, are typically in the micromolar range for sensitive species. For instance, research on related herbicides showed that fatty acid synthesis in chloroplasts from sensitive species like maize was severely reduced with EC₅₀ values of about 10⁻⁷ M. cambridge.org

Below is a table summarizing the inhibitory effects on ACCase from a sensitive junglerice population.

Herbicide Concentration (μM)ACCase Activity (% of Control)
0.1~90%
0.5~50%
1~40%
5~30%
10~20%
Data derived from enzyme assays on both susceptible and resistant junglerice populations, which showed similar sensitivity at the enzyme level. usda.gov

Structural Basis of ACCase Inhibition by Fenoxaprop-P-Ethyl

The structural basis for ACCase inhibition lies in the binding of the herbicide to the carboxyltransferase (CT) domain of the enzyme. scielo.br Molecular and biochemical studies have confirmed that the binding site for aryloxyphenoxypropionates is located within the CT domain. scielo.br Computational analysis and molecular dynamics simulations have been employed to understand the specific interactions between Fenoxaprop-P-ethyl and the ACCase protein. These studies indicate that the herbicide binds to a specific location within the active site of the receptor. pnrjournal.com

Molecular docking studies have identified key amino acid residues that form interactions with the Fenoxaprop-P-ethyl molecule. For example, in one computational model (using the protein structure database code 3jzf), the following interactions were observed:

Hydrogen Bonds: Formed with residues GLN_233 and GLN_237.

Hydrophobic Bonds: Formed with HIS_209.

Other Interactions: Good interaction with ARG_292 and water bridges with HIS_236. pnrjournal.com

These interactions stabilize the herbicide-enzyme complex, leading to effective inhibition. pnrjournal.com The binding occurs at the interface of the dimerized CT structure, disrupting the enzyme's function. researchgate.net

Cellular and Subcellular Localization of Fenoxaprop-P-Ethyl Action

Fenoxaprop-P-ethyl is absorbed primarily through the leaves and is translocated systemically through both the xylem and phloem to regions of active growth, such as the meristematic tissues. awiner.comsinoagrochem.com.cn

Chloroplast-Specific Inhibition of Fatty Acid Biosynthesis

In plant cells, de novo fatty acid synthesis occurs almost exclusively within the plastids (chloroplasts in green tissues). frontiersin.orgnih.govscispace.com Chloroplasts are the site of the ACCase enzyme that is sensitive to Fenoxaprop-P-ethyl. ijrpr.comcambridge.org Studies using isolated chloroplasts have demonstrated that aryloxyphenoxypropionic acid herbicides directly inhibit the incorporation of acetate into fatty acids in chloroplasts from sensitive grass species, but not in those from tolerant dicot species. cambridge.orgscribd.com This chloroplast-specific action ensures that the herbicide targets a fundamental metabolic pathway at its primary location, leading to a rapid and effective disruption of lipid production in susceptible plants. researchgate.net

Impact on Cell Membrane Synthesis and Integrity

Fatty acids are the fundamental components of the lipids that form cellular membranes, including the plasma membrane and the membranes of organelles like chloroplasts. nih.gov By inhibiting ACCase, Fenoxaprop-P-ethyl halts the production of these essential building blocks. herts.ac.ukchemicalwarehouse.comucanr.edu The disruption of fatty acid synthesis leads to an inability to produce new membranes required for cell growth and division, particularly in the rapidly growing meristematic regions. scielo.br Furthermore, the lack of new lipids compromises the integrity of existing membranes, leading to leakage of cellular contents and ultimately, cell death. chemicalwarehouse.comscielo.br This breakdown of cell membrane integrity is a key factor in the development of visible herbicide injury symptoms. chemicalwarehouse.com

Plant Physiological Responses to Fenoxaprop-P-Ethyl Exposure

The biochemical inhibition of fatty acid synthesis by Fenoxaprop-P-ethyl translates into a series of observable physiological effects on susceptible plants. Following application, the herbicide is absorbed by the leaves and translocated to the meristematic tissues and root growth points. awiner.com

The initial response is the cessation of plant growth, which can occur within 2-3 days of application. awiner.com This is a direct consequence of the inhibition of cell division and expansion in the meristems due to the lack of lipids for new membrane synthesis. scielo.br

Visible symptoms typically follow, including:

Chlorosis: The central, newly developing leaves turn yellow as chlorophyll production is affected and existing structures begin to break down. awiner.comucanr.edu

Color Change: Leaves may also turn purplish or reddish. awiner.comucanr.edu

Necrosis: The meristematic tissues in the growing points become brown and decay, a symptom sometimes referred to as "deadheart". awiner.comucanr.edu

Desiccation and Death: Eventually, the affected leaves wither and the entire plant gradually dies. awiner.comchemicalwarehouse.com

Studies have also noted that Fenoxaprop-P-ethyl exposure can induce oxidative stress in plants. researchgate.netproquest.com However, the primary phytotoxic effect is directly linked to the disruption of lipid metabolism. The reduction in chlorophyll content is considered a secondary effect, possibly related to the impairment of cell membrane function. researchgate.net

Disruption of Lipid Metabolism and Associated Pathways

The primary mode of action of Fenoxaprop-P-ethyl is the inhibition of the enzyme acetyl-CoA carboxylase (ACCase). herts.ac.ukucanr.edu This enzyme plays a crucial role in the biosynthesis of fatty acids, which are essential components of plant cell membranes and are involved in various metabolic pathways. By inhibiting ACCase, Fenoxaprop-P-ethyl effectively disrupts the production of lipids, leading to a cascade of events that ultimately result in the death of susceptible plants.

The inhibition of ACCase by Fenoxaprop-P-ethyl is a highly specific interaction. In susceptible grass species, the herbicide binds to the ACCase enzyme, preventing it from catalyzing the first committed step in fatty acid synthesis. This blockage leads to a depletion of the fatty acids necessary for the formation and maintenance of cell membranes, particularly in the meristematic tissues where active cell division and growth occur. The disruption of membrane integrity leads to a loss of cellular function and eventually cell death.

Research has demonstrated a quantifiable reduction in the lipid content of susceptible plants following treatment with Fenoxaprop-P-ethyl. Studies on different wheat varieties, which exhibit varying levels of tolerance, have shown that a decrease in lipid content is correlated with susceptibility to the herbicide.

Lipid Content in Wheat Varieties After Fenoxaprop-P-Ethyl Treatment

The table below shows the lipid content in different wheat varieties 14 days after treatment with Fenoxaprop-P-ethyl. The data illustrates the reduction in lipid levels in more susceptible varieties when exposed to the herbicide.

Wheat VarietyTreatmentLipid Content (mg g-1 fresh weight)% Reduction Compared to Control
BRS 49 (Susceptible)Control10.5-
Fenoxaprop-P-ethyl3.962.9%
CD 104 (Susceptible)Control11.8-
Fenoxaprop-P-ethyl3.372.0%
CEP 24 (Tolerant)Control9.8-
Fenoxaprop-P-ethyl8.711.2%
IAPAR 78 (Tolerant)Control10.2-
Fenoxaprop-P-ethyl10.11.0%
Rubi (Tolerant)Control9.5-
Fenoxaprop-P-ethyl8.96.3%

Data synthesized from a study on the differential susceptibility of wheat varieties to Fenoxaprop-P-ethyl.

Systemic Translocation and Distribution within Plant Tissues

Fenoxaprop-P-ethyl is a systemic herbicide, meaning that after being absorbed by the plant, it is transported to other parts of the plant. It is primarily absorbed through the leaves and is then translocated via the phloem to areas of active growth, such as the meristems. This systemic movement is crucial for its effectiveness, as it allows the herbicide to reach its target site, the ACCase enzyme, which is abundant in these growing regions.

Once inside the plant, Fenoxaprop-P-ethyl is rapidly hydrolyzed to its biologically active form, fenoxaprop acid. This conversion is a key step in the herbicidal action. The rate of this conversion and the subsequent translocation of fenoxaprop acid can vary between plant species and can influence the herbicide's efficacy.

Studies using radiolabeled Fenoxaprop-P-ethyl have provided detailed insights into its absorption, translocation, and distribution within plants. Research on susceptible and resistant biotypes of Eleusine indica (goosegrass) has shown that while absorption rates may not differ significantly, the distribution of the herbicide within the plant is critical for its phytotoxic effects.

Absorption and Translocation of 14C-Fenoxaprop-P-Ethyl in Susceptible Eleusine indica

The table below presents the percentage of absorbed 14C-Fenoxaprop-P-ethyl that is translocated to different parts of a susceptible Eleusine indica plant at various time points after treatment.

Hours After Treatment (HAT)Treated Leaf (% of Absorbed)Other Leaves (% of Absorbed)Roots (% of Absorbed)
2495.22.12.7
4893.83.52.7
7292.54.33.2

Data derived from a study on the absorption and translocation of [14C]fenoxaprop-p-ethyl in susceptible and resistant Eleusine indica plants.

The parent compound, Fenoxaprop-P-ethyl, has a relatively short half-life in both soil and plants. nih.gov It is metabolized into fenoxaprop acid, which is more persistent. nih.gov The dissipation rates can be influenced by environmental factors such as temperature and microbial activity.

Differential Phytotoxicity and Selectivity Mechanisms in Monocotyledonous and Dicotyledonous Plants

A key characteristic of Fenoxaprop-P-ethyl is its high degree of selectivity, effectively controlling many grass (monocot) species while being safe for use in a wide range of broadleaf (dicot) crops. This selectivity is based on fundamental biochemical and physiological differences between these two major plant groups.

The primary basis for this selectivity lies in the structure of the ACCase enzyme. ucanr.edu In most grass species, the ACCase enzyme has a structure that is susceptible to inhibition by aryloxyphenoxypropionate herbicides like Fenoxaprop-P-ethyl. In contrast, the ACCase enzyme in most dicotyledonous plants has a different structure that is inherently less sensitive to these herbicides. This structural difference prevents the herbicide from effectively binding to and inhibiting the enzyme in dicots, thus rendering them tolerant.

In addition to target-site insensitivity, metabolic detoxification plays a crucial role in the selectivity of Fenoxaprop-P-ethyl, particularly in tolerant monocot crops like wheat and barley. awsjournal.org These tolerant species possess enzyme systems, such as glutathione (B108866) S-transferases (GSTs) and cytochrome P450 monooxygenases, that can rapidly metabolize the herbicide into non-toxic forms. This detoxification process prevents the herbicide from accumulating to phytotoxic levels at its target site.

The rate of metabolism can also vary between susceptible and resistant biotypes of the same grass species. For instance, in resistant populations of the weed Alopecurus japonicus (Japanese foxtail), an enhanced rate of Fenoxaprop-P-ethyl metabolism has been observed compared to susceptible populations.

Metabolism of Fenoxaprop-P-Ethyl in Susceptible and Resistant Alopecurus japonicus

The following table shows the concentration of Fenoxaprop-P-ethyl remaining in susceptible (S) and resistant (R) populations of Alopecurus japonicus at different time points after treatment, illustrating the faster metabolism in the resistant biotype.

Days After TreatmentPopulationFenoxaprop-P-Ethyl Concentration (µg/g fresh weight)
1Susceptible (S)2.5
Resistant (R)2.1
5Susceptible (S)1.8
Resistant (R)1.2

Data adapted from a study on enhanced metabolism in Fenoxaprop-P-ethyl resistant Alopecurus japonicus.

Environmental Dynamics and Degradation Pathways of Fenoxaprop P Ethyl

Degradation Kinetics and Persistence in Environmental Compartments

The persistence of Fenoxaprop-P-ethyl (B1329639) in the environment is generally low, with dissipation occurring through multiple pathways, including hydrolysis and microbial degradation. researchgate.netregulations.gov The rate of degradation follows first-order kinetics, meaning the rate of breakdown is proportional to the concentration of the herbicide. nih.govnih.govnih.govnih.gov

In soil environments, Fenoxaprop-P-ethyl undergoes rapid dissipation. nih.govfao.org Field and laboratory studies have consistently reported short half-lives for the parent compound, although these values can vary depending on soil type, climate, and microbial activity. Under field conditions, the average half-life in soil is frequently observed to be between 1.45 and 2.30 days. researchgate.netnih.govfao.org One study noted a slightly wider range of 1.42 to 2.19 days. researchgate.net Other research has reported half-lives in wheat field soils of 1.79 days in Hubei and 2.36 days in Beijing, China. nih.gov

The dissipation is primarily due to the rapid conversion of the parent ester to its main metabolite, fenoxaprop-P (B40489) acid. researchgate.net While the parent ester degrades quickly, its acid metabolite exhibits greater persistence, with reported half-lives ranging from 10.13 to 11.98 days. researchgate.net In some cases, fenoxaprop (B166891) acid has been observed to persist for more than 30 days. nih.govfao.org The degradation can also be influenced by soil amendments; for instance, the half-life of fenoxaprop-ethyl (B166152) was 0.5 days in a control soil but increased to 1.2 days in a biochar-amended soil. nih.gov Under anaerobic soil conditions, the half-life can extend to 30 days, compared to 9 days in aerobic conditions. wisconsin.gov

Soil ConditionCompoundHalf-Life (days)Reference
Wheat FieldFenoxaprop-P-ethyl1.45 - 2.30 nih.govfao.org
Wheat Field (China)Fenoxaprop-P-ethyl1.79 - 2.36 nih.gov
Rice FieldFenoxaprop-P-ethyl1.42 - 2.19 researchgate.net
Control Soil (Lab)Fenoxaprop-P-ethyl0.5 nih.gov
Biochar-Amended Soil (Lab)Fenoxaprop-P-ethyl1.2 nih.gov
Aerobic SoilFenoxaprop-P-ethyl9 wisconsin.gov
Anaerobic SoilFenoxaprop-P-ethyl30 wisconsin.gov
Wheat FieldFenoxaprop-P acid10.13 - 11.98 researchgate.net

In aquatic environments, Fenoxaprop-P-ethyl degrades very rapidly, with reported half-lives of less than one day in water, sediment, and water-sediment systems. researchgate.net In flooded loamy sand and sandy loam soils, the half-life was also determined to be less than a day. epa.gov The primary degradation pathway in these systems is hydrolysis to fenoxaprop acid. researchgate.net This primary metabolite, fenoxaprop acid, is more persistent in aquatic systems, with half-lives ranging from 6.4 to 12.4 days. researchgate.net

Studies in paddy rice ecosystems show that Fenoxaprop-P-ethyl dissipates rapidly into fenoxaprop-P within hours in both paddy water and soil. researchgate.net The half-life of the subsequent fenoxaprop-P metabolite was found to be 1.87–1.93 days in paddy water and 1.61–2.31 days in paddy soil. researchgate.net

Aquatic SystemCompoundHalf-Life (days)Reference
Water/Sediment MicrocosmFenoxaprop-P-ethyl<1 researchgate.net
Flooded Loamy Sand/Sandy LoamFenoxaprop-P-ethyl<1 epa.gov
Water/Sediment MicrocosmFenoxaprop acid6.4 - 12.4 researchgate.net
Paddy WaterFenoxaprop-P acid1.87 - 1.93 researchgate.net
Paddy SoilFenoxaprop-P acid1.61 - 2.31 researchgate.net

Several environmental factors significantly influence the degradation rate of Fenoxaprop-P-ethyl.

Temperature : Degradation rates generally increase with higher temperatures. researchgate.net In controlled laboratory studies with prairie soils, the degradation of fenoxaprop acid followed first-order kinetics at temperatures of 10, 20, and 30 °C, with half-lives decreasing from 42 to 5 days as temperature increased. cdnsciencepub.com Similarly, the hydrolysis rate in a pH 7 solution was twice as fast at 50°C (half-life of 4 days) compared to 40°C (half-life of 8 days). epa.gov

pH : The hydrolysis of Fenoxaprop-P-ethyl is strongly dependent on pH. nih.govacs.org The compound is relatively stable in neutral media (pH 6-7). nih.govacs.org However, degradation accelerates significantly in both acidic (pH 4-5) and basic (pH 8-10) conditions. nih.govacs.org Under acidic conditions, the ether linkage is cleaved, while under basic conditions, the ester bond is broken. nih.govacs.org Rapid nonenzymatic hydrolysis occurs at pH values below 4.6. usda.gov In a sterile buffered solution at pH 9, the half-life was just 1.75 days. epa.gov

Moisture : Soil moisture is critical for the degradation process. In air-dried soils, virtually no degradation of fenoxaprop acid was observed over 65 days. cdnsciencepub.com In sediment, the degradation rate of Fenoxaprop-P-ethyl was found to increase with higher water content. researchgate.net In soils with high moisture, the parent ester is almost entirely converted to fenoxaprop acid within 24 hours, whereas low water content can slow this conversion. nih.gov

Microbial Activity : Microorganisms play a crucial role in the dissipation of Fenoxaprop-P-ethyl. researchgate.net The de-esterification process to fenoxaprop acid is mediated by both abiotic hydrolysis and microbial action. regulations.gov Studies have isolated specific bacteria, such as Alcaligenes sp., that can utilize Fenoxaprop-P-ethyl as a carbon source, demonstrating the importance of biodegradation. nih.gov Research using radiolabeled Fenoxaprop-P-ethyl showed that 3-5% of the initial carbon was incorporated into the soil's microbial biomass, confirming microbial uptake and metabolism. cdnsciencepub.com

Metabolite Identification and Characterization in Environmental Media

The degradation of Fenoxaprop-P-ethyl proceeds through a defined pathway, resulting in the formation of several key metabolites before eventual mineralization. regulations.gov

The initial and most significant step in the degradation of Fenoxaprop-P-ethyl is the rapid de-esterification to its corresponding carboxylic acid, fenoxaprop-P acid (also known as fenoxaprop-P or FPA). researchgate.netregulations.gov This metabolite is herbicidally active and generally more persistent than the parent compound. researchgate.netfao.org

Further degradation involves the cleavage of the ether linkage. regulations.gov This process leads to the formation of two main metabolites: 4-(6-chloro-2-benzoxazolyloxy)phenol (CBOP) and 6-chloro-2,3-dihydrobenzoxazol-2-one, commonly referred to as chlorobenzoxazolone (CDHB). epa.govregulations.govherts.ac.uk Under acidic conditions (pH 4-5), the degradation pathway can also yield ethyl 2-(4-hydroxyphenoxy)propanoate (EHPP) and chlorobenzoxazolone (CDHB). nih.govacs.org Photodegradation can also produce CBOP and hydroquinone. nih.gov

Following the formation of primary metabolites, the degradation pathway continues toward complete mineralization. regulations.gov Studies using 14C-labeled Fenoxaprop-P-ethyl have demonstrated the ultimate breakdown of the molecule's aromatic ring structure. cdnsciencepub.com In these studies, 10-15% of the applied radiolabeled carbon was released as 14CO2 over a 56-day period, providing direct evidence of mineralization. cdnsciencepub.com

A significant portion of the carbon from the herbicide becomes incorporated into the soil organic matter. The same radiolabeling study showed that after 56 days, 17–25% of the initial radioactivity was found in the fulvic acid fraction, 7–12% in the humic acid fraction, and 30–34% was bound to the humin fraction of the soil. cdnsciencepub.com This indicates that in addition to mineralization, a substantial fraction of the herbicide's breakdown products become stabilized as bound residues within the soil matrix.

Table of Compound Names

Common Name/AbbreviationChemical Name
Fenoxaprop-P-ethylEthyl (2R)-2-[4-(6-chlorobenzoxazol-2-yloxy)phenoxy]propanoate
Fenoxaprop-P acid / FPA(2R)-2-[4-(6-chlorobenzoxazol-2-yloxy)phenoxy]propanoic acid
CBOP4-(6-chloro-2-benzoxazolyloxy)phenol
Chlorobenzoxazolone / CDHB6-chloro-2,3-dihydrobenzoxazol-2-one
EHPPEthyl 2-(4-hydroxyphenoxy)propanoate
HydroquinoneBenzene-1,4-diol

Mobility and Distribution in Soil-Water Systems

The movement and distribution of fenoxaprop-P-ethyl in the environment are largely governed by its interaction with soil particles and its potential to be transported by water.

Leaching Potential and Groundwater Contamination Studies

Fenoxaprop-P-ethyl is generally considered to have low mobility and is often described as immobile in soil. wisconsin.govpublications.gc.ca This characteristic significantly reduces its potential to leach into groundwater. Studies show that its primary degradation product, fenoxaprop-P, exhibits low to medium mobility. publications.gc.ca

Field and laboratory studies support the assessment of low leaching risk. In soil column experiments, the majority of applied fenoxaprop-P-ethyl was found in the top 0-2 cm of the soil profile. researchgate.net Even after 56 days in field soils, the herbicide had only moved to a depth of 8 cm. researchgate.net This limited movement is attributed to its strong adsorption to soil particles and its relatively rapid degradation. The half-life of fenoxaprop-P-ethyl in soil is short, with reported values of less than 7 days, further minimizing the risk of it reaching deeper soil layers and contaminating groundwater. researchgate.net

Sorption and Desorption Characteristics in Various Soil Types

The limited mobility of fenoxaprop-P-ethyl is directly related to its tendency to adsorb to soil particles. The strength of this adsorption is quantified by the soil sorption coefficient (Kd), which varies depending on the soil's composition, particularly its organic matter and clay content.

Research has shown that the adsorption of fenoxaprop-P-ethyl fits the Freundlich isotherm model. researchgate.net A study comparing two different soil types found a Kd value of 3.86 in silty clay soil and a lower Kd value of 2.32 in sandy loam soil, indicating stronger adsorption in the soil with higher clay content. researchgate.net Another source reports a significantly higher Kd value of 108 mL/g, further underscoring the compound's strong binding affinity for soil. herts.ac.uk This strong sorption is a key factor in its low leaching potential.

Soil TypeSorption Coefficient (Kd)Reference
Silty Clay3.86 researchgate.net
Sandy Loam2.32 researchgate.net
Not Specified108 herts.ac.uk

Photodegradation and Hydrolysis Mechanisms in Aqueous Environments

In aquatic environments, fenoxaprop-P-ethyl is subject to degradation by two primary abiotic processes: hydrolysis (reaction with water) and photodegradation (breakdown by sunlight).

The hydrolysis of fenoxaprop-P-ethyl is highly dependent on the pH of the water. nih.govacs.org The compound is most stable in neutral conditions (pH 6-7). nih.govacs.org However, its degradation accelerates significantly in both acidic and basic environments. nih.govacs.org The degradation pathways also differ with pH:

In acidic conditions (pH 4-5) , the primary mechanism is the cleavage of the benzoxazolyl-oxy-phenyl ether linkage, resulting in the formation of ethyl 2-(4-hydroxyphenoxy)propanoate (EHPP) and 6-chloro-2,3-dihydrobenzoxazol-2-one (CDHB). nih.govacs.orgacs.org

In basic conditions (pH 8-10) , the main reaction is the breakdown of the ester bond, a process known as de-esterification, which forms the herbicidally active metabolite fenoxaprop-P. nih.govacs.org

In neutral conditions (pH 6-7) , both degradation pathways occur concurrently. nih.gov

Photodegradation also plays a crucial role in the breakdown of fenoxaprop-P-ethyl in water. publications.gc.cascilit.com Exposure to sunlight can lead to a variety of reactions, including rearrangement, de-esterification, dechlorination, photohydrolysis, and the cleavage of ether linkages. scilit.com The rate of photodegradation is also influenced by the water's pH. One study found the photolytic half-life (DT50) to be shortest in basic water and longest in neutral water. rroij.com It is noteworthy that some phototransformation products, such as 4-[(6-chloro-2-benzoxazolyl)oxy] phenol (CBOP) and hydroquinone, have been found to be more toxic to aquatic invertebrates like Daphnia magna than the parent fenoxaprop-P-ethyl. scilit.com

Aqueous MediumpHPhotodegradation Half-Life (DT50) in DaysReference
Milli-Q Water-16.8 rroij.com
Acidic Water5.017.6 rroij.com
Neutral Water7.020.0 rroij.com
Basic Water9.02.0 rroij.com

Analytical Methodologies and Detection of Fenoxaprop P Ethyl and Its Metabolites

Extraction and Sample Preparation Techniques for Various Matrices

Effective sample preparation is a critical first step to isolate fenoxaprop-p-ethyl (B1329639) and its metabolites from complex sample matrices, remove interfering substances, and concentrate the analytes for sensitive detection. The choice of technique depends on the matrix's nature and the subsequent analytical method.

Solid-Liquid Extraction (SLE)

Solid-Liquid Extraction (SLE) is a conventional and widely used technique for extracting pesticides from solid samples like soil and plant tissues. This method involves the use of an organic solvent to partition the analytes from the solid matrix.

In the analysis of fenoxaprop-p-ethyl and its metabolite, fenoxaprop (B166891) acid, in wheat and soil, a solid-liquid extraction method has been successfully applied. nih.gov The process typically involves homogenizing the sample and extracting it with a suitable solvent. For instance, soil samples can be extracted by shaking with a mixture of acetonitrile (B52724) and water. epa.gov The efficiency of the extraction can be influenced by factors such as the choice of solvent, extraction time, and temperature. For example, a study on the dissipation kinetics of fenoxaprop-p-ethyl used SLE for extraction from soil and wheat, followed by cleanup before analysis. nih.gov Another approach, Microwave-Assisted Solvent Extraction (MASE), a type of SLE, has been optimized for extracting fenoxaprop-p-ethyl from soil and vegetable samples using acetone, demonstrating high recoveries. jcsp.org.pkresearchgate.net

Table 1: Solid-Liquid Extraction Parameters for Fenoxaprop-P-Ethyl Analysis

Parameter Description Reference
Matrix Soil, Wheat Grain, Wheat Straw nih.gov
Extraction Solvent Acetonitrile:water (80:20, v:v) epa.gov
Technique Mechanical shaking epa.gov
Recovery (Fenoxaprop-p-ethyl) 85.1-91.25% (Soil), 72.5-84.66% (Grains), 77.64-82.24% (Straw) nih.gov

| Recovery (Fenoxaprop acid) | 80.56-86.5% (Soil), 78-81.88% (Grains), 75.2-79.68% (Straw) | nih.gov |

Solid Phase Extraction (SPE)

Solid Phase Extraction (SPE) is a popular cleanup and concentration technique that has replaced many liquid-liquid extraction methods due to its efficiency, lower solvent consumption, and potential for automation. thermofisher.comfishersci.ca SPE operates by passing the sample extract through a cartridge containing a solid adsorbent (the stationary phase). thermofisher.com The analytes of interest are retained on the sorbent, while interferences are washed away. The analytes are then eluted with a small volume of a different solvent. thermofisher.comphenomenex.com

For the analysis of fenoxaprop-p-ethyl metabolites, SPE is particularly useful for cleaning up complex sample extracts before instrumental analysis. For instance, after an initial extraction, an aliquot can be passed through a silica (B1680970) gel SPE cartridge for cleanup. regulations.gov This step is crucial for removing matrix components that could interfere with the chromatographic analysis, thereby improving the accuracy and sensitivity of the method. thermofisher.com A study developed a dispersive solid-phase microextraction method using a magnetic graphene oxide composite as the sorbent for fenoxaprop-p-ethyl from water, soil, and wheat samples, achieving high recovery rates. researchgate.net

Table 2: SPE Method for Fenoxaprop-P-Ethyl Metabolite Cleanup

Parameter Description Reference
Purpose Cleanup of derivatized residue regulations.gov
Sorbent Silica gel SPE cartridge regulations.gov
Application Removes interferences post-derivatization regulations.gov

| Benefit | Enables cleaner extract for GC-ECD analysis | regulations.gov |

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method has become a dominant sample preparation technique in multiresidue pesticide analysis for a wide variety of food and agricultural matrices. quechers.eu The method involves an initial extraction with acetonitrile, followed by a "salting-out" step where salts like magnesium sulfate (B86663) and sodium chloride are added to partition the acetonitrile from the aqueous phase. quechers.eumdpi.com A subsequent cleanup step, known as dispersive SPE (d-SPE), involves mixing a portion of the acetonitrile extract with a small amount of sorbent material to remove interfering matrix components like lipids and pigments. quechers.eusigmaaldrich.com

For acidic pesticides like fenoxaprop, modifications to the standard QuEChERS protocol, such as using an acidified version (A-QuEChERS), have been shown to improve recovery rates. eurl-pesticides.eu The A-QuEChERS method uses acetonitrile containing 1% formic acid for the extraction and a different salt combination for partitioning. eurl-pesticides.eu This approach has demonstrated satisfactory recoveries for fenoxaprop-p (B40489) from various commodities like cucumber, grapes, and maize. eurl-pesticides.eu The versatility and efficiency of the QuEChERS method make it highly suitable for the routine monitoring of fenoxaprop-p-ethyl and its metabolites. quechers.eusigmaaldrich.com

Table 3: Comparison of QuEChERS and Acidified-QuEChERS for Acidic Pesticides

Method Extraction Solvent Partitioning Salts Recovery for Fenoxaprop-P Reference
QuEChERS (EN 15662) Acetonitrile MgSO₄, NaCl, Citrate Buffers Potentially lower for acidic pesticides eurl-pesticides.eu

| Acidified-QuEChERS (A-QuEChERS) | Acetonitrile with 1% Formic Acid | MgSO₄, NaCl | Satisfactory (>90%) | eurl-pesticides.eu |

Chromatographic and Spectrometric Quantification Methods

Following extraction and cleanup, the quantification of fenoxaprop-p-ethyl and its metabolites is typically performed using chromatographic techniques coupled with various detectors.

High-Performance Liquid Chromatography (HPLC) with UV/DAD Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of moderately polar and non-volatile pesticides like fenoxaprop-p-ethyl. jcsp.org.pk When coupled with a Ultraviolet (UV) or Diode-Array Detector (DAD), it provides a robust and reliable method for quantification.

Several HPLC-UV/DAD methods have been developed for the determination of fenoxaprop-p-ethyl and its acid metabolite. nih.gov These methods typically utilize a reverse-phase C18 or C8 column and a mobile phase consisting of a mixture of acetonitrile and/or methanol (B129727) with water. jcsp.org.pkresearchgate.net Detection is commonly performed at a wavelength of 280 nm. jcsp.org.pkresearchgate.net The method's performance is validated for linearity, accuracy, and precision, with limits of detection (LOD) and quantification (LOQ) established for different matrices. nih.gov For example, one study reported an LOD of 2 ng for fenoxaprop-p-ethyl and 1 ng for fenoxaprop acid. nih.gov Another HPLC method demonstrated a retention time of 4.37 minutes for the parent compound. researchgate.net

Table 4: HPLC-UV Method Parameters for Fenoxaprop-P-Ethyl Analysis

Parameter Description Reference
Column Reverse phase C18 or C8 jcsp.org.pkresearchgate.net
Mobile Phase Acetonitrile and Methanol gradient jcsp.org.pk
Detector UV detector nih.govjcsp.org.pk
Wavelength 280 nm jcsp.org.pkresearchgate.net
Limit of Detection (LOD) 2 ng (Fenoxaprop-p-ethyl), 1 ng (Fenoxaprop acid) nih.gov

| Limit of Quantification (LOQ) | 5-10 ng/g depending on matrix | nih.gov |

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS)

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the trace-level determination of pesticide residues. nih.gov It offers superior performance over HPLC-UV, especially in complex matrices, by providing structural information that confirms the identity of the analytes.

LC-MS/MS methods have been successfully developed and validated for the simultaneous analysis of fenoxaprop-p-ethyl and its metabolites in various samples, including soil, water, and crops like wheat and rice. epa.govnih.govnih.gov The analysis is often performed using electrospray ionization (ESI), which can be operated in both positive and negative ion modes to detect the parent ester and its acidic metabolites, respectively. epa.govlcms.cz For each compound, two specific ion transitions are monitored—one for quantification and one for confirmation—to ensure accurate and reliable results. epa.gov These methods are capable of achieving very low limits of quantitation (LOQ), for instance, 10 ng/g in soil and 0.5 ng/mL in water. epa.govepa.gov

Table 5: LC-MS/MS Method Parameters for Fenoxaprop-P-Ethyl and Metabolites

Parameter Description Reference
Instrument Liquid Chromatograph with Tandem Mass Spectrometer epa.govnih.gov
Ionization Mode Electrospray Ionization (ESI), often switching between positive and negative modes epa.govlcms.cz
Detection Multiple Reaction Monitoring (MRM) of specific ion transitions epa.gov
LOQ (Soil) 10 ng/g epa.gov
LOQ (Water) 0.5 ng/mL epa.gov

| Application | Residue analysis in soil, water, wheat, and rice | epa.govnih.govnih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a key analytical technique for the determination of Fenoxaprop-P-Ethyl and its related compounds in various matrices. In agricultural and environmental analysis, parent compounds like Fenoxaprop-P-Ethyl are often extracted from samples using a solvent such as acetonitrile. nih.govqascf.com Following extraction, the compounds are analyzed by GC-MS. nih.govqascf.com This method provides high sensitivity and selectivity, allowing for the accurate identification and quantification of the herbicide.

While historically GC with element-selective detectors was used for pesticide analysis, the combination with mass spectrometry has become crucial for confirmation of results. hpst.cz For instance, in the analysis of rice commodities, parent compounds including Fenoxaprop-P-Ethyl were determined using GC-MS after extraction with acetonitrile. nih.govqascf.com The metabolites, however, were often analyzed using liquid chromatography tandem mass spectrometry (LC-MS/MS), indicating that the choice of methodology can depend on the specific properties of the target analyte. nih.govqascf.com

Method Validation Parameters in Research

The validation of analytical methods is critical to ensure the reliability and accuracy of data generated in research studies. Key parameters include accuracy, precision, linearity, and the limits of detection and quantification.

Accuracy, Precision, and Linearity

Method validation for Fenoxaprop-P-Ethyl analysis consistently demonstrates high levels of accuracy, precision, and linearity across various sample types.

Accuracy and Precision: In a study on rice commodities, the accuracy for the parent compound, Fenoxaprop-P-Ethyl, was reported to be in the range of 76-86%, with precision, measured as relative standard deviation (RSD), between 3-11%. nih.govscispace.com For its metabolites, the accuracy was even higher, ranging from 90-103%, with a precision of 6-17%. nih.govscispace.com Another study validating a method for soil analysis met acceptance criteria with matrix spike recoveries ranging from 70% to 120% and an RSD of ≤20%. epa.gov In wheat and soil, recovery for Fenoxaprop-P-Ethyl ranged from 72.5% to 91.25%, while its metabolite, fenoxaprop acid, showed recoveries between 75.2% and 86.5%. nih.gov

Linearity: Research has shown excellent linearity for Fenoxaprop-P-Ethyl analysis. One study reported a linear range of 5 to 5,000 ng. nih.gov An independent laboratory validation of a method for soil analysis demonstrated strong linearity with a coefficient of determination (r²) of 0.998 for Fenoxaprop-P-Ethyl. epa.gov Similarly, a method for water analysis showed an r² value of 1.0 for the parent compound and its metabolites. epa.gov A spectrophotometric method also confirmed linearity over a concentration range of 0.2-25 µg/mL. pastic.gov.pk

Table 1: Method Validation Data for Fenoxaprop-P-Ethyl and its Metabolites

Parameter Matrix Analyte Value
Accuracy (% Recovery) Rice Fenoxaprop-P-Ethyl 76 - 86% nih.govscispace.com
Rice Metabolites 90 - 103% nih.govscispace.com
Soil Fenoxaprop-P-Ethyl & Metabolites 70 - 120% epa.gov
Soil, Wheat Grain & Straw Fenoxaprop-P-Ethyl 72.5 - 91.25% nih.gov
Soil, Wheat Grain & Straw Fenoxaprop acid 75.2 - 86.5% nih.gov
Precision (% RSD) Rice Fenoxaprop-P-Ethyl 3 - 11% nih.govscispace.com
Rice Metabolites 6 - 17% nih.govscispace.com
Soil Fenoxaprop-P-Ethyl & Metabolites ≤20% epa.gov
Linearity (r²) Soil Fenoxaprop-P-Ethyl 0.998 epa.gov
Water Fenoxaprop-P-Ethyl & Metabolites 1.0 epa.gov
Linearity (Range) - Fenoxaprop-P-Ethyl & Fenoxaprop acid 5 - 5,000 ng nih.gov

Limits of Detection (LOD) and Quantification (LOQ)

The limits of detection (LOD) and quantification (LOQ) are fundamental parameters that define the sensitivity of an analytical method.

For the analysis of Fenoxaprop-P-Ethyl and its metabolites in rice, the LOD was established at 0.01 mg/kg for each analyte, with the LOQ set at 0.05 mg/kg. nih.govqascf.com In another study focusing on soil and wheat, the LOD for Fenoxaprop-P-Ethyl was 2 ng, and for its metabolite fenoxaprop acid, it was 1 ng. nih.gov The corresponding LOQs were 5 ng/g in soil, 8 ng/g in grain, and 10 ng/g in straw for the parent compound, and 5 ng/g in soil and 10 ng/g in grain and straw for the acid metabolite. nih.gov An analytical method for soil defined the LOQ at 0.01 mg/kg (or 10 ng/g) for Fenoxaprop-P-Ethyl and its metabolites, though the LOD was not reported. epa.gov Similarly, a method for water samples established an LOQ of 0.5 ng/mL, also without reporting an LOD. epa.gov A spectrophotometric method reported an LOD of 0.029 µg/mL and an LOQ of 0.093 µg/mL. pastic.gov.pk

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Fenoxaprop-P-Ethyl

Matrix Analyte LOD LOQ
Rice Fenoxaprop-P-Ethyl & Metabolites 0.01 mg/kg nih.govqascf.com 0.05 mg/kg nih.govqascf.com
Soil, Wheat Fenoxaprop-P-Ethyl 2 ng nih.gov 5-10 ng/g nih.gov
Soil, Wheat Fenoxaprop acid 1 ng nih.gov 5-10 ng/g nih.gov
Soil Fenoxaprop-P-Ethyl & Metabolites Not Reported epa.gov 0.01 mg/kg epa.gov
Water Fenoxaprop-P-Ethyl & Metabolites Not Reported epa.gov 0.5 ng/mL epa.gov

Enantioselective Analysis for Purity and Environmental Studies

Fenoxaprop-P-Ethyl is the herbicidally active R-(+)-enantiomer of fenoxaprop-ethyl (B166152). cipac.orgherts.ac.ukherts.ac.uk The racemic mixture contains both the active R-enantiomer and the significantly less active S-(-)-enantiomer. cipac.orgherts.ac.uk Therefore, enantioselective analysis is crucial for determining the enantiomeric purity of commercial formulations and for understanding the environmental fate of the herbicide. cipac.org

High-performance liquid chromatography (HPLC) using a chiral stationary phase is the primary method for separating the enantiomers of Fenoxaprop-P-Ethyl and its chiral metabolite, fenoxaprop. cipac.orgnih.govresearchgate.net For instance, an amylose (B160209) tri-(3,5-dimethylphenylcarbamate) (ADMPC) chiral column has been successfully used to analyze the two pairs of enantiomers. nih.govresearchgate.net Another method separates Fenoxaprop-P-Ethyl from its S-enantiomer on a chiral phase with a mobile phase of isooctane, propan-2-ol, and trifluoroacetic acid. cipac.org

Environmental studies have shown that the degradation of fenoxaprop-ethyl in soil is enantioselective, with the inactive S-(-)-enantiomer degrading faster than the active R-(+)-enantiomer. nih.govresearchgate.net This enantioselectivity is attributed to microbial processes. nih.govresearchgate.net Such analyses are vital for accurately assessing the environmental behavior and potential risks associated with the use of this chiral herbicide.

Monitoring Protocols for Environmental and Agricultural Research

Effective monitoring protocols are essential for assessing the presence and persistence of Fenoxaprop-P-Ethyl and its metabolites in the environment and in agricultural products. These protocols typically involve sample collection, extraction, cleanup, and analysis.

Soil: For soil analysis, samples are often extracted by shaking with a mixture of acetonitrile and water. epa.gov This is followed by cleanup steps to remove interfering matrix components before analysis by methods like LC-MS/MS. epa.gov Monitoring studies track the dissipation of the herbicide, which has been shown to dissipate rapidly in soil with half-lives ranging from 1.45 to 2.30 days, whereas its primary metabolite, fenoxaprop acid, is more persistent. nih.gov

Water: In water monitoring, samples may be diluted with methanol and analyzed directly by LC-MS/MS, a straightforward protocol for determining the parent compound and its metabolites. epa.gov Given that Fenoxaprop-P-Ethyl is very toxic to aquatic organisms, monitoring its presence in waterways is a critical component of environmental risk assessment. wisconsin.gov

Agricultural Products: In crops like rice, a common extraction solvent is acetonitrile. nih.govqascf.com The analytical determination is then carried out using GC-MS for the parent compound and LC-MS/MS for the metabolites. nih.govqascf.com For certain agricultural products with complex matrices, such as soybeans, additional cleanup steps using column chromatography may be necessary to remove interferences before HPLC analysis. semanticscholar.org

These protocols are fundamental for ensuring that residue levels in food and the environment remain within safe limits and for conducting comprehensive ecological risk assessments. bohrium.compublications.gc.ca

Table of Compounds

Compound Name Abbreviation / Other Names
Fenoxaprop-P-Ethyl FPE, R-(+)-fenoxaprop-ethyl
Fenoxaprop-ethyl FE
Fenoxaprop FA, Fenoxaprop acid
6-chloro-2,3-dihydrobenzoxazol-2-one CDHB
Isoxadifen-ethyl IE
Acetonitrile -
Methanol -
Isooctane -
Propan-2-ol -
Trifluoroacetic acid -
Ethyl-2-(4-hydroxyphenoxy) propanoate EHPP

Synthesis, Formulation, and Novel Delivery Systems

Synthetic Routes and Chemical Preparations of Fenoxaprop-P-Ethyl (B1329639)

The commercial production of fenoxaprop-p-ethyl, a widely used herbicide, involves sophisticated chemical synthesis processes. These processes have evolved from traditional industrial methods to more advanced chiral synthesis approaches to enhance the product's efficacy and optical purity.

Traditional Industrial Synthesis Pathways

Historically, the industrial synthesis of fenoxaprop-p-ethyl has involved multi-step processes. One common pathway begins with the reaction of 2,6-dichlorobenzoxazole (B51379) with hydroquinone. The resulting intermediate is then reacted with an ethyl lactate derivative to produce the fenoxaprop-p-ethyl molecule. google.com Another established industrial route involves the reaction of 2,6-dichloro benzoxazole (B165842) with resorcinol. The product of this reaction is then combined with tosic acid base ethyl propionate (B1217596) to yield fenoxaprop (B166891). google.com However, these traditional methods have been noted to sometimes result in lower product purity and optically-active content. google.com

A key challenge in these syntheses is managing the solid-liquid phase reaction, as traditional methods and equipment can lead to reduced product yield and quality. patsnap.com The synthesis generally involves dissolving 6-chloro-2-(p-hydroxy)phenoxy benzoxazole and ethyl p-methylbenzenesulfonyl propionate in a solvent with an acid binding agent and a catalyst. patsnap.com The process includes heating, dehydration, and then a controlled reaction, followed by cooling, washing, and crystallization to obtain the final product. patsnap.com

Development of Chiral Synthesis Approaches

Fenoxaprop-p-ethyl is a chiral molecule, meaning it exists in two mirror-image forms, or enantiomers. The herbicidal activity resides almost exclusively in the R-enantiomer, which is fenoxaprop-P-ethyl. herts.ac.uk Consequently, the development of chiral synthesis methods to produce the optically pure R-isomer has been a significant area of research.

One approach to chiral synthesis involves the reaction of 4-(6-chloro-1,3-benzoxazol-2-yloxy)phenol with ethyl (S)-O-(p-toluenesulfonyl)lactate. researchgate.net This process results in a high yield and high optical purity of fenoxaprop-p-ethyl. researchgate.net A notable aspect of this synthesis is the Walden inversion, where the S-configuration of the propionic acid derivative is converted to the R-configuration in the final product. researchgate.net

Another patented chiral synthesis method involves reacting 2,6-dichlorobenzoxazole with (R)-2-(4-hydroxyphenoxy) propionic acid under basic conditions to form (R)-2-[4-(6-chloro-1,3-benzoxazol-2-yloxy)phenoxy]propionic acid. This intermediate is then esterified with ethanol (B145695) to yield the final product, (R)-2-[4-(6-chloro-1,3-benzoxazol-2-yloxy)phenoxy]propanoic acid ethyl ester. google.com A further refinement of this process involves dissolving 2,6-dichlorobenzoxazole and R-(+)-2-(4-hydroxyphenoxy) ethyl propionate in a hydrophilic organic solvent, followed by the addition of a sodium chloride solution and a deacid reagent to carry out the reaction. google.com This method, utilizing a hydrophilic organic phase/salt-containing aqueous system, is designed to overcome issues of incomplete contact between reactants and slow reaction speeds seen in anhydrous or non-hydrophilic solvent systems. google.com

Enantioselective catalysis, a key strategy in asymmetric synthesis, utilizes chiral catalysts to selectively produce one enantiomer over the other. hilarispublisher.comchiralpedia.com Techniques like asymmetric hydrogenation and the use of chiral transition metal complexes are central to this field. hilarispublisher.com

Intermediate Compounds in Fenoxaprop-P-Ethyl Synthesis

Several key intermediate compounds are crucial in the various synthetic routes of fenoxaprop-p-ethyl.

Intermediate CompoundRole in Synthesis
2,6-dichlorobenzoxazole A primary starting material in several synthesis pathways, reacting with a phenolic compound to form the core structure. google.comgoogle.com
Hydroquinone / Resorcinol Reacts with 2,6-dichlorobenzoxazole in traditional synthesis routes to form a key intermediate. google.com
(R)-2-(4-hydroxyphenoxy) propionic acid A chiral intermediate that is reacted with 2,6-dichlorobenzoxazole and then esterified to produce the optically active fenoxaprop-p-ethyl. google.com
R-(+)-2-(4-hydroxyphenoxy) ethyl propionate A chiral ester used in a direct reaction with 2,6-dichlorobenzoxazole in some advanced synthesis methods. google.com
4-(6-chloro-1,3-benzoxazol-2-yloxy)phenol An intermediate formed that is then reacted with a chiral ethyl lactate derivative. researchgate.net
Ethyl (S)-O-(p-toluenesulfonyl)lactate A chiral reagent that reacts with an intermediate phenol, leading to the desired R-enantiomer of fenoxaprop-p-ethyl through Walden inversion. researchgate.net
6-chloro-2-(p-hydroxy)phenoxybenzoxazole An intermediate that is reacted with ethyl p-toluenesulfonyl propionate. patsnap.com
Ethyl p-toluenesulfonyl propionate Reacts with 6-chloro-2-(p-hydroxy)phenoxybenzoxazole to form the final product. patsnap.com

Formulation Technologies and Their Impact on Efficacy and Environmental Fate

The formulation of a pesticide like fenoxaprop-p-ethyl is critical to its performance, influencing its ease of application, effectiveness, and environmental behavior.

Emulsifiable Concentrates (EC) and Emulsions, Oil in Water (EW)

Fenoxaprop-p-ethyl is commonly available in two main formulation types: Emulsifiable Concentrates (EC) and Emulsions, Oil in Water (EW). awiner.comfao.orgessencechem.com

Emulsifiable Concentrates (EC) are formulations where the active ingredient is dissolved in a water-immiscible organic solvent with the aid of emulsifying agents. angelcrop.compublications.gc.cachemicalwarehouse.comaristobiotech.com When diluted with water, they form a spontaneous emulsion. EC formulations ensure easy application and rapid absorption. angelcrop.com They are typically stable, homogeneous liquids that are free from visible suspended matter and sediment. fao.org

Emulsions, Oil in Water (EW) consist of a dispersion of the active ingredient, dissolved in a small amount of solvent, in water. zenithcropsciences.com This formulation is often seen as more environmentally friendly due to the reduced amount of organic solvent compared to ECs. The formulation consists of an emulsion of technical fenoxaprop-p-ethyl in an aqueous phase with suitable formulants. fao.org After gentle agitation, it should be homogeneous and suitable for dilution in water. fao.org

Formulation TypeDescriptionKey Components
Emulsifiable Concentrate (EC) A solution of the active ingredient in a solvent that forms an emulsion when mixed with water. angelcrop.compublications.gc.cachemicalwarehouse.comaristobiotech.comFenoxaprop-p-ethyl, organic solvent, emulsifiers. fao.org
Emulsion, Oil in Water (EW) A dispersion of the active ingredient (dissolved in a small amount of solvent) in water. zenithcropsciences.comFenoxaprop-p-ethyl, small amount of solvent, water, formulants. fao.org

Research on Adjuvants and Safeners to Enhance Selectivity and Reduce Crop Injury

To improve the performance and safety of fenoxaprop-p-ethyl, adjuvants and safeners are often used.

Adjuvants are substances added to a pesticide formulation or tank mix to enhance its effectiveness. In the case of fenoxaprop-p-ethyl, studies have shown that the addition of soybean oil and soybean oil methyl ester as adjuvants can increase the herbicidal activity, particularly against blackgrass. tubitak.gov.tr These adjuvants were found to increase the retention of the herbicide on the plant surface. tubitak.gov.tr

Safeners are chemical agents that increase the tolerance of a crop to a herbicide without affecting the herbicide's activity on the target weeds. awsjournal.org The use of fenoxaprop-p-ethyl without a safener can potentially cause injury to certain cereal crops. researchgate.net

Mefenpyr-diethyl (B161882) is a widely used safener with fenoxaprop-p-ethyl. awiner.com It is a foliar-acting safener that improves crop tolerance by enhancing the metabolism and detoxification of the herbicide in the crop plant. awiner.comresearchgate.net This allows for the selective control of grass weeds in crops like wheat, barley, rye, and triticale. awiner.comresearchgate.net Mefenpyr-diethyl is translocated within the plant to both leaves and roots. researchgate.net

Isoxadifen-ethyl is another safener formulated with fenoxaprop-p-ethyl, particularly for use in rice to control Echinochloa crus-galli. nih.gov It works by increasing the herbicide's metabolism in the crop. nih.gov Interestingly, research has shown that isoxadifen-ethyl can also confer resistance to fenoxaprop-p-ethyl in a biotype of Echinochloa crus-galli, indicating a complex interaction between the safener and the weed. nih.gov

Neral , a plant-derived compound, has also been investigated as a potential safener to mitigate injury from fenoxaprop-p-ethyl in rice, showing a protective effect similar to isoxadifen-ethyl. nih.gov

CompoundTypeFunction
Soybean oil / Soybean oil methyl ester AdjuvantIncreases herbicidal activity and retention on the plant surface. tubitak.gov.tr
Mefenpyr-diethyl SafenerProtects crops like wheat and barley by enhancing the metabolism and detoxification of fenoxaprop-p-ethyl. awiner.comresearchgate.net
Isoxadifen-ethyl SafenerUsed in rice to increase tolerance to fenoxaprop-p-ethyl. nih.gov
Neral SafenerA plant-derived compound that can mitigate herbicide injury in rice. nih.gov

Nanotechnology in Herbicide Delivery

The application of nanotechnology in agriculture has introduced innovative approaches to the delivery of herbicides, aiming to enhance their efficacy while minimizing their environmental footprint. Nanoherbicides, which involve the encapsulation or loading of active ingredients onto or within nanoparticles, offer several advantages over conventional formulations. These include improved solubility and stability of the active ingredient, controlled release mechanisms, and targeted delivery to the intended weed species.

Synthesis and Characterization of Fenoxaprop-P-Ethyl Nanoparticles (e.g., Chitosan-based)

The synthesis of fenoxaprop-P-ethyl nanoparticles often utilizes biodegradable polymers like chitosan, a derivative of chitin. The ionic gelation technique is a common method for preparing these nanoparticles. researchgate.net This process involves the cross-linking of chitosan with a polyanion, such as sodium tripolyphosphate, to form a nanoparticle matrix that encapsulates the herbicide.

The characterization of these nanoparticles is crucial to ensure their desired physical and chemical properties. Various analytical techniques are employed for this purpose:

Scanning Electron Microscopy (SEM): This technique is used to visualize the morphology and size of the nanoparticles. Studies on chitosan-based fenoxaprop-P-ethyl nanoparticles have revealed a cluster form with a porous structure, with an average size ranging from 30 to 60 nm. researchgate.net

X-Ray Diffraction (XRD): XRD analysis helps in determining the crystalline structure of the nanoparticles. For fenoxaprop-P-ethyl nanoparticles, XRD results have shown a characteristic peak at a 2θ value of 24.65, which corresponds to the anatase form. researchgate.net

Fourier Transform Infrared Spectroscopy (FT-IR): FT-IR is used to confirm the successful encapsulation of fenoxaprop-P-ethyl within the chitosan nanoparticle matrix by identifying the characteristic functional groups of both the herbicide and the polymer. researchgate.net

UV-Visible Spectroscopy: This method is used to determine the absorption peaks of the nanoformulation. Chitosan-based fenoxaprop-P-ethyl nanoparticles have exhibited an absorption peak at 300 nm. researchgate.net

Table 1: Characterization of Chitosan-based Fenoxaprop-P-Ethyl Nanoparticles

Analytical Technique Parameter Finding Source
Scanning Electron Microscopy (SEM) Average Particle Size 30 - 60 nm researchgate.net
Morphology Cluster form with porous structure researchgate.net
X-Ray Diffraction (XRD) 2θ Peak 24.65 (anatase form) researchgate.net
UV-Visible Spectroscopy Absorption Peak 300 nm researchgate.net
Fourier Transform Infrared Spectroscopy (FT-IR) Outcome Confirmed encapsulation of fenoxaprop-P-ethyl researchgate.net

Enhanced Efficacy and Reduced Environmental Load through Nanoparticle Formulations

The development of fenoxaprop-P-ethyl nanoparticle formulations has demonstrated a significant improvement in herbicidal efficacy, even at reduced application rates. researchgate.net This enhanced performance is attributed to the nanoscale size of the particles, which facilitates better absorption by the target weed, and the controlled release of the active ingredient.

Research has shown that chitosan-based nanoparticles of fenoxaprop-P-ethyl can achieve high levels of weed mortality at doses significantly lower than the recommended dose of the conventional formulation. researchgate.net For instance, a 5-fold lower dose of the nano-herbicide resulted in 94.00% visual injury and 93.75% mortality of the target weed, Phalaris minor. researchgate.net Furthermore, a 10-fold lower dose of the nanoformulation produced a similar effect to the recommended dose of the conventional herbicide. researchgate.net

The ability to use lower doses of fenoxaprop-P-ethyl through nanoformulations directly contributes to a reduced environmental load. By minimizing the amount of herbicide released into the environment, the potential for soil and water contamination is decreased, and the impact on non-target organisms is lessened.

**Table 2: Efficacy of Chitosan-based Fenoxaprop-P-Ethyl Nanoparticles against *Phalaris minor***

Dose Visual Injury (%) Mortality (%) Source
Recommended dose of normal herbicide 100 100 researchgate.net
5-fold lower dose of nano-herbicide 94.00 93.75 researchgate.net
10-fold lower dose of nano-herbicide Similar effect to recommended normal dose Similar effect to recommended normal dose researchgate.net

Agricultural and Ecological Implications Research Perspectives

Agronomic Efficacy and Selectivity Research

Fenoxaprop-P-ethyl (B1329639) is a selective, post-emergence herbicide recognized for its efficacy in controlling grassy weeds. chemicalwarehouse.com Its mode of action involves the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme, which is crucial for fatty acid synthesis in grass species. chemicalwarehouse.com This disruption leads to the breakdown of cell membranes and ultimately, the death of the weed. chemicalwarehouse.com

Fenoxaprop-P-ethyl is effective against a wide range of annual and perennial grass weeds. chemicalwarehouse.comzenithcropsciences.com It is absorbed by the leaves and translocated throughout the plant to the roots or rhizomes, ensuring comprehensive control. chemicalwarehouse.comzenithcropsciences.com Research has demonstrated its effectiveness against numerous economically significant grass species in various cropping systems.

Studies have shown its efficacy in controlling awnless barnyard grass (Echinochloa colona), water grass (Echinochloa crus-galli), green foxtail (Setaria viridis), and yellow foxtail (Setaria pumila) in crops like transplanted rice and wheat. isa-india.inepa.gov In late-sown wheat, it has proven effective against Phalaris minor and Avena ludoviciana. isws.org.in The herbicide is also used to manage volunteer and wild millet species, blackgrass, and windgrass. epa.govepa.gov One study in onion fields found that Fenoxaprop-P-ethyl provided excellent control of Avena spp. and significantly reduced the density of Phalaris minor. isws.org.in

Below is a summary of grass species controlled by Fenoxaprop-P-ethyl based on research findings.

Tank-mixing herbicides is a common agricultural practice to broaden the weed control spectrum in a single application. sprayers101.com However, chemical interactions can lead to antagonism, where the efficacy of one or more herbicides in the mixture is reduced. sprayers101.comresearchgate.net

Research has extensively documented antagonistic interactions between Fenoxaprop-P-ethyl and certain broadleaf herbicides. Tank-mixtures with hormone-type herbicides like 2,4-D are generally not recommended due to incompatibility. cropcare.co.in Studies have shown that the activity of Fenoxaprop-P-ethyl can be significantly reduced when mixed with herbicides such as mecoprop (B166265) or metsulfuron-methyl (B1676535). researchgate.net In one study, to achieve the same effect as Fenoxaprop-P-ethyl applied alone, the dose had to be increased by 60% to 130% when mixed with mecoprop. researchgate.net Similarly, mixing with the recommended dose of metsulfuron-methyl required a 20% to 110% increase in the Fenoxaprop-P-ethyl dose. researchgate.net

Antagonism has also been observed with other herbicides. Chlorimuron was found to be particularly antagonistic towards Fenoxaprop-P-ethyl, reducing barnyardgrass control. cambridge.org In Louisiana rice production, the efficacy of fenoxaprop (B166891) was diminished when applied in a mixture with halosulfuron, bensulfuron, or carfrazone. lsu.edu

Conversely, some tank-mixtures show compatibility. Fenoxaprop-P-ethyl did not lose activity when mixed with recommended doses of chlorsulfuron, tribenuron, and amidosulfuron (B46393) for the control of Avena fatua. researchgate.net In winter wheat, it can be tank-mixed with specific broadleaf herbicides like Ally® for controlling blackgrass and wild oat. epa.gov It's crucial to perform a compatibility test before mixing pesticides to avoid physical incompatibility or reduced performance. epa.gov

The selectivity of Fenoxaprop-P-ethyl allows it to target grass weeds without harming broadleaf crops like soybeans, cotton, and groundnuts. chemicalwarehouse.comjindunchemistry.comraccolto.in

Wheat: In wheat, tolerance to Fenoxaprop-P-ethyl can be influenced by the presence of a safener, mefenpyr-diethyl (B161882), which is often included in formulations to limit crop damage. epa.govscirp.org Research on four market classes of winter wheat (Soft White, Soft Red, Hard White, and Hard Red) showed that the application of Fenoxaprop-P-ethyl with a safener could cause minor and transient injury (up to 5%), especially with later post-emergence applications. scirp.org However, this injury did not lead to a reduction in grain yield. scirp.org The study concluded that Fenoxaprop-P-ethyl can be safely used in these winter wheat cultivars. scirp.org

Rice: In transplanted rice, some phytotoxicity, including yellowing, necrosis, and stunting, has been observed following the application of Fenoxaprop-P-ethyl. isa-india.inisa-india.in However, these symptoms were temporary and disappeared as the crop continued to develop. isa-india.inisa-india.in Despite the initial phytotoxicity, the effective weed control provided by the herbicide ultimately led to significantly improved grain and straw yields compared to weedy check plots. isa-india.inisa-india.in

Soybeans: As a broadleaf crop, soybeans exhibit good tolerance to Fenoxaprop-P-ethyl, which is specifically designed to control grass weeds. chemicalwarehouse.comcropcare.co.in This selectivity makes it a valuable tool for post-emergence grass weed management in soybean cultivation. jindunchemistry.comcropcare.co.in

By effectively controlling weed competition, Fenoxaprop-P-ethyl application can lead to marked improvements in crop growth and yield components.

In a study on transplanted rice, treatment with Fenoxaprop-P-ethyl resulted in significantly improved growth attributes compared to untreated plots. isa-india.in These improvements included increased plant height, more tillers per hill, greater dry-matter accumulation, and a higher leaf-area index. isa-india.inisa-india.in

The positive effects on growth translated directly to enhanced yield components. The same study noted significant increases in panicle length, panicle weight, the number of panicles per hill, and the number of grains per panicle. isa-india.inisa-india.in Consequently, the 1,000-grain weight, as well as the final grain and straw yields, were markedly higher in the treated plots. isa-india.inisa-india.in

Non-Target Organism Interactions and Ecological Risk Assessment

While effective for weed control, the introduction of any herbicide into the environment necessitates an assessment of its potential risks to non-target organisms.

Multiple environmental risk assessments have identified Fenoxaprop-P-ethyl as very toxic to fish and aquatic invertebrates. wisconsin.govresearchgate.net This poses a high risk to aquatic ecosystems if the chemical enters waterways through runoff or accidental spills. wisconsin.gov

Research has demonstrated the acute toxicity of Fenoxaprop-P-ethyl to various fish species. For instance, studies have reported a 96-hour LC50 (the concentration lethal to 50% of the test population) of 0.39 mg/L for rainbow trout (Oncorhynchus mykiss). sciensage.info For the common carp (B13450389) (Cyprinus carpio), the LC50 was found to be 300 µg/L, indicating high toxicity. sciensage.info Sublethal exposure in Cyprinus carpio has been shown to cause behavioral anomalies such as erratic swimming, altered opercular movement, and physiological changes like altered mucus secretion. sciensage.info Furthermore, it can induce biochemical changes, affecting protein metabolism in the fish. researchgate.net

The major degradation products of Fenoxaprop-P-ethyl, such as fenoxaprop-p (B40489) acid and chlorobenzoxazolone, are considered much less toxic to aquatic fish and invertebrates than the parent compound. regulations.gov Despite this, the high toxicity of the parent compound underscores the importance of mitigating its entry into water resources. wisconsin.gov

The table below summarizes the toxicity of Fenoxaprop-P-ethyl to various aquatic organisms as reported in ecological risk assessments.

Influence on Terrestrial Non-Target Organisms (Birds, Earthworms, Honeybees, Soil Biota)

No specific studies detailing the toxicological effects of Dechloro Fenoxaprop P-Ethyl on avian species, earthworms, honeybees, or the broader soil biota have been identified.

Ecological Implications for Biodiversity and Ecosystem Services

There is no available research that specifically assesses the impact of this compound on biodiversity and ecosystem services.

Studies on Indirect Pesticide Accumulation in Ecosystems

Specific studies tracking the indirect accumulation of this compound in various environmental compartments (soil, water, biota) are not available in the public domain.

Metabolism and Detoxification in Crop Plants

The metabolic pathways and detoxification mechanisms of this compound in crop plants have not been specifically elucidated in the available scientific literature.

Future Research Directions

Advanced Molecular Breeding for Enhanced Crop Tolerance and Herbicide Resistance in Weeds

The emergence of herbicide-resistant weeds poses a significant threat to the effectiveness of acetyl-CoA carboxylase (ACCase) inhibitors like Dechloro Fenoxaprop (B166891) P-Ethyl. scielo.brfrontiersin.org Future research must prioritize the exploration of molecular mechanisms that govern both crop tolerance and weed resistance.

Advanced molecular techniques are crucial for this endeavor. The use of genome-editing technologies, particularly CRISPR/Cas9, holds immense potential for developing new crop varieties with enhanced tolerance to this herbicide. nih.govmdpi.com By precisely modifying endogenous plant genes, such as the ACCase gene itself, it is possible to create crops that are inherently resistant to the herbicide's mode of action, allowing for more effective weed control without crop injury. thepharmajournal.comadvancedsciencenews.comresearchgate.net

Simultaneously, these technologies can be used to elucidate the genetic basis of resistance in problematic weed species. Research should focus on identifying the specific target-site mutations and non-target-site resistance (NTSR) mechanisms, such as enhanced metabolic detoxification, that allow weeds to survive herbicide application. weedcontroljournal.org Understanding these pathways at a molecular level is the first step toward developing strategies to overcome resistance.

Table 1: Known Target-Site Mutations in the ACCase Gene Conferring Resistance to Aryloxyphenoxypropionate Herbicides

Mutation Position Amino Acid Change Weed Species Example Resistance Level
1781 Isoleucine to Leucine (Ile-1781-Leu) Alopecurus myosuroides High
2027 Tryptophan to Cysteine (Trp-2027-Cys) Lolium rigidum Moderate
2041 Isoleucine to Asparagine (Ile-2041-Asn) Avena fatua High
2078 Aspartate to Glycine (Asp-2078-Gly) Phalaris minor High

This table presents examples of mutations found in various grass weeds that confer resistance to ACCase-inhibiting herbicides, providing a roadmap for future molecular monitoring and crop breeding programs.

Development of Novel Formulations and Delivery Systems for Sustainable Use

The formulation and delivery of a herbicide are critical to its performance and environmental impact. While conventional formulations such as emulsifiable concentrates (EC) have been widely used, future research must focus on creating novel systems that enhance biological efficacy while minimizing off-target effects. google.comgoogle.com

Nano-encapsulation represents a promising frontier in herbicide formulation. researchgate.netenvirobiotechjournals.com By enclosing the active ingredient within nanoscale carriers, it is possible to achieve controlled and targeted release. rsc.orgjchemrev.com This technology offers several potential advantages:

Improved Efficacy: Nano-formulations can increase the solubility and uptake of the active ingredient, potentially allowing for lower application rates. justia.com

Controlled Release: The gradual release of the herbicide can extend the period of weed control and prevent the rapid degradation of the active molecule. frontiersin.org

Reduced Environmental Impact: Encapsulation can reduce herbicide loss through leaching and runoff, minimizing contamination of soil and water resources. envirobiotechjournals.com

Future studies should investigate various biodegradable polymers and materials for encapsulating Dechloro Fenoxaprop P-Ethyl, optimizing particle size, and release kinetics for specific agricultural scenarios. nih.gov

Table 2: Comparison of Conventional and Potential Nano-Formulation Characteristics

Feature Conventional Formulations (e.g., EC) Nano-Encapsulated Formulations
Release Mechanism Rapid, uncontrolled release upon application Slow, controlled, and potentially targeted release
Efficacy Standard efficacy, may require higher doses Potentially higher efficacy at lower doses
Environmental Stability Susceptible to degradation by UV light and microbes Enhanced protection from environmental degradation
Off-Target Loss Higher potential for leaching and runoff Reduced mobility, minimizing off-target contamination

| Bioavailability | Dependent on solvent and surfactant properties | Improved uptake and translocation in target weeds |

Comprehensive Studies on Long-Term Ecological Impacts and Ecosystem-Level Responses

While acute toxicity data exists for many herbicides, significant knowledge gaps remain regarding their long-term ecological consequences. Future research on this compound must extend beyond laboratory studies to include comprehensive, long-term field assessments of its impact on ecosystem structure and function.

Key areas of investigation should include the herbicide's effects on non-target organisms, particularly soil microbial communities, which are vital for nutrient cycling and soil health. The impact on aquatic ecosystems also warrants further study, as runoff can introduce the compound and its metabolites into water bodies. wisconsin.gov Studies have shown that some photodegradation products of fenoxaprop-p-ethyl (B1329639) can be more toxic and persistent than the parent compound, highlighting the need to assess the entire lifecycle of the chemical in the environment. acs.orgnih.gov

Ecosystem-level studies should be designed to monitor shifts in biodiversity, changes in food web dynamics, and alterations to key ecological processes over multiple seasons and years. This holistic approach is necessary to fully evaluate the environmental sustainability of the herbicide's use in various agricultural systems.

Interdisciplinary Approaches for Integrated Weed Management and Resistance Mitigation

Relying solely on a single herbicide for weed control is an unsustainable practice that accelerates the evolution of resistance. scielo.br The future of weed control lies in Integrated Weed Management (IWM), a multifaceted approach that combines various control tactics. frontiersin.orgbayer.com

Future research should focus on how to best integrate this compound into IWM systems. This requires an interdisciplinary approach, bringing together expertise in agronomy, weed science, ecology, and economics. Studies should explore the synergistic or antagonistic effects of combining the herbicide with other control methods, such as:

Crop Rotation: Alternating crops and associated management practices to disrupt weed life cycles.

Mechanical Control: Utilizing tillage or cultivation to manage weed populations.

Biological Control: Employing natural enemies, such as insects or pathogens, to suppress target weeds. cabidigitallibrary.orgresearchgate.netcambridge.orgpbcgov.org

Herbicide Rotation: Alternating herbicides with different modes of action to reduce selection pressure for resistance. weedcontroljournal.org

The goal is to develop robust, adaptable IWM strategies that preserve the long-term efficacy of this compound and other valuable herbicides. researchgate.net

Exploration of MicroRNA (miRNA) Regulation in Herbicide Resistance Mechanisms

Recent advances in molecular biology have revealed the critical role of small, non-coding RNAs, particularly microRNAs (miRNAs), in regulating gene expression in response to environmental stressors. mdpi.com There is growing evidence that miRNAs are involved in the mechanisms of herbicide resistance, often by post-transcriptionally regulating the genes involved in herbicide detoxification. researchgate.net

A crucial future research direction is to investigate the role of miRNAs in weed resistance to this compound. High-throughput sequencing can be used to identify specific miRNAs that are differentially expressed in resistant versus susceptible weed biotypes following herbicide treatment. 103.247.176 Studies have already begun to explore this in relation to fenoxaprop-p-ethyl and other herbicides, providing a foundation for more in-depth research. mdpi.comnih.gov

Identifying these regulatory miRNAs and their target genes could unlock new avenues for managing resistance. For instance, it may be possible to develop novel strategies that interfere with these miRNA pathways, potentially re-sensitizing resistant weed populations to the herbicide.

Refined Analytical Methods for Environmental Monitoring and Metabolite Profiling

Effective environmental monitoring is essential for assessing the fate and impact of this compound and its degradation products. While established laboratory methods like high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC/MS/MS) are reliable for detecting residues in soil, water, and plant tissues, they can be time-consuming and require sophisticated equipment. semanticscholar.orgnih.govnih.govepa.govepa.gov

Future research should aim to develop more refined, sensitive, and rapid analytical techniques. A key goal is the creation of portable biosensors for on-site, real-time monitoring of herbicide residues. usda.govnih.gov These devices could provide farmers and environmental managers with immediate data on residue levels in fields and waterways, enabling more informed decision-making. e3s-conferences.orgresearchgate.netnih.gov Furthermore, advanced analytical methods are needed for comprehensive metabolite profiling to identify and quantify all relevant degradation products, some of which may have unique environmental behaviors and toxicological profiles. nih.gov

Table 3: Analytical Parameters for Fenoxaprop-p-ethyl and Metabolite Detection

Analytical Method Matrix Analyte(s) Limit of Quantification (LOQ) Reference
HPLC-UV Soil, Wheat Grain Fenoxaprop-p-ethyl 5-10 ng/g nih.gov
HPLC-UV Soil, Wheat Grain Fenoxaprop acid 5-10 ng/g nih.gov
LC/MS/MS Water Fenoxaprop-p-ethyl 0.5 ng/mL epa.gov
LC/MS/MS Water Metabolite AE F088406 0.5 ng/mL epa.gov
LC/MS/MS Soil Fenoxaprop-p-ethyl 10 ng/g epa.gov

This table summarizes the performance of various analytical methods reported in the literature, forming a baseline for the development of more advanced future techniques.

Addressing Data Gaps in Environmental Fate and Ecotoxicology for Specific Metabolites or Conditions

The environmental fate of a herbicide is not limited to the parent compound alone. Its metabolites and degradation products can have distinct properties of persistence, mobility, and toxicity. regulations.gov Research has shown that while this compound may degrade relatively quickly in soil, its primary metabolite, fenoxaprop acid, can be significantly more persistent. nih.gov

Significant data gaps exist concerning the environmental fate and ecotoxicology of these associated compounds. researchgate.net Future research must focus on:

Metabolite Toxicity: Conducting thorough ecotoxicological assessments of the major metabolites and degradation products to understand their risk to non-target organisms. Studies have shown that hydrolysis and photolysis can produce compounds with different toxicity profiles than the parent herbicide. acs.orgnih.gov

Fate Under Varied Conditions: Investigating how different environmental factors (e.g., soil type, pH, temperature, microbial activity, anaerobic vs. aerobic conditions) influence the degradation pathways and persistence of both the parent compound and its metabolites. researchgate.net

Chiral Inversion: Studying the enantioselective behavior of the herbicide and its chiral metabolites in the environment, as different enantiomers can have varying biological activity and degradation rates. researchgate.net

Closing these data gaps is essential for conducting accurate and comprehensive environmental risk assessments and ensuring the long-term sustainability of this herbicide class.

Q & A

Q. How can researchers address ethical and reproducibility challenges in this compound studies?

  • Methodological Answer : Submit protocols to institutional review boards (IRBs) for ecotoxicological fieldwork. For lab studies, follow FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing data in repositories (e.g., Zenodo). Include detailed reagent lot numbers and equipment models (e.g., HPLC column serial numbers) to enable replication .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.